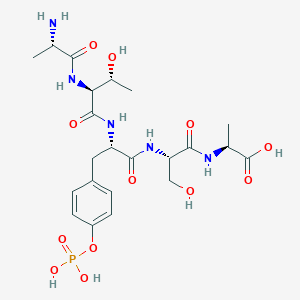
Alanyl-threonyl-phosphotyrosyl-seryl-alanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alanyl-threonyl-phosphotyrosyl-seryl-alanine (ATPYSAA) is a peptide that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This peptide is composed of six amino acids, namely alanine, threonine, phosphotyrosine, serine, and alanine, and is known for its ability to modulate a variety of biological processes.
科学的研究の応用
Alanyl-threonyl-phosphotyrosyl-seryl-alanine has been extensively studied for its potential applications in various scientific research areas. One of the most significant applications of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is in the field of cancer research. Studies have shown that Alanyl-threonyl-phosphotyrosyl-seryl-alanine can inhibit the growth of cancer cells by inducing apoptosis, a process that leads to the programmed death of cancer cells. Alanyl-threonyl-phosphotyrosyl-seryl-alanine has also been shown to inhibit the activity of various enzymes that are involved in cancer cell proliferation.
Another potential application of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is in the field of immunology. Studies have shown that Alanyl-threonyl-phosphotyrosyl-seryl-alanine can enhance the immune response by activating T-cells and natural killer cells. This property of Alanyl-threonyl-phosphotyrosyl-seryl-alanine makes it a potential candidate for the development of immunotherapeutic agents.
作用機序
The mechanism of action of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is not fully understood. However, studies have shown that Alanyl-threonyl-phosphotyrosyl-seryl-alanine can interact with various cellular proteins and enzymes, leading to the modulation of various biological processes. Alanyl-threonyl-phosphotyrosyl-seryl-alanine has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that are involved in the regulation of cell growth and differentiation. Alanyl-threonyl-phosphotyrosyl-seryl-alanine has also been shown to interact with the extracellular matrix, leading to the modulation of cell adhesion and migration.
Biochemical and Physiological Effects
Alanyl-threonyl-phosphotyrosyl-seryl-alanine has been shown to have various biochemical and physiological effects. Studies have shown that Alanyl-threonyl-phosphotyrosyl-seryl-alanine can induce the production of reactive oxygen species (ROS), which are molecules that play a crucial role in cell signaling and regulation. Alanyl-threonyl-phosphotyrosyl-seryl-alanine has also been shown to modulate the activity of various enzymes, including protein kinases and phosphatases.
実験室実験の利点と制限
One of the main advantages of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is its ability to modulate various biological processes, making it a potential candidate for the development of therapeutic agents. However, one of the limitations of Alanyl-threonyl-phosphotyrosyl-seryl-alanine is its cost and the complexity of its synthesis. Alanyl-threonyl-phosphotyrosyl-seryl-alanine is a relatively complex peptide, and its synthesis requires specialized skills and equipment.
将来の方向性
There are several future directions for the study of Alanyl-threonyl-phosphotyrosyl-seryl-alanine. One of the most significant areas of research is the development of Alanyl-threonyl-phosphotyrosyl-seryl-alanine-based therapeutics for cancer and immunological diseases. Another area of research is the elucidation of the mechanism of action of Alanyl-threonyl-phosphotyrosyl-seryl-alanine, which will help in the development of more potent and specific Alanyl-threonyl-phosphotyrosyl-seryl-alanine-based therapeutics. Additionally, the study of Alanyl-threonyl-phosphotyrosyl-seryl-alanine can provide insights into the fundamental biological processes that are involved in cell signaling and regulation.
合成法
The synthesis of Alanyl-threonyl-phosphotyrosyl-seryl-alanine involves the use of solid-phase peptide synthesis (SPPS) techniques. SPPS is a widely used method for synthesizing peptides, which involves the stepwise addition of amino acids to a growing peptide chain. The process of SPPS involves the use of a resin-bound amino acid, which is activated by a coupling reagent, and then reacted with the next amino acid in the sequence. The process is repeated until the desired peptide sequence is achieved. The final product is then cleaved from the resin and purified using various chromatographic techniques.
特性
CAS番号 |
145079-49-8 |
|---|---|
製品名 |
Alanyl-threonyl-phosphotyrosyl-seryl-alanine |
分子式 |
C22H34N5O12P |
分子量 |
591.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxybutanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C22H34N5O12P/c1-10(23)18(30)27-17(12(3)29)21(33)25-15(8-13-4-6-14(7-5-13)39-40(36,37)38)19(31)26-16(9-28)20(32)24-11(2)22(34)35/h4-7,10-12,15-17,28-29H,8-9,23H2,1-3H3,(H,24,32)(H,25,33)(H,26,31)(H,27,30)(H,34,35)(H2,36,37,38)/t10-,11-,12+,15-,16-,17-/m0/s1 |
InChIキー |
AFKGITWXKROKCA-UYFLOSJKSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)N)O |
SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(C)N)O |
正規SMILES |
CC(C(C(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(CO)C(=O)NC(C)C(=O)O)NC(=O)C(C)N)O |
配列 |
ATXSA |
同義語 |
Ala-Thr-Tyr(P)-Ser-Ala alanyl-threonyl-phosphotyrosyl-seryl-alanine ATTPSA |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Phenyltetraazolo[1,5-b]pyridazin-7-ol](/img/structure/B232379.png)
![1-Hydroxy-4-phenyl-7,8,9,10-tetrahydro-6H-isochromeno[3,4-d]pyridazin-6-one](/img/structure/B232380.png)

![4-Phenyl-2,7,8,9-tetrahydrocyclopenta[4,5]pyrano[2,3-d]pyridazine-1,6-dione](/img/structure/B232387.png)
![4-methyl-8-phenyl-2H-pyrano[2,3-d]pyridazine-2,5(6H)-dione](/img/structure/B232388.png)







![N-methyl-N-tetraazolo[1,5-b]pyridazin-6-ylamine](/img/structure/B232416.png)